2-(2-Aminopropan-2-yl)aniline

Description

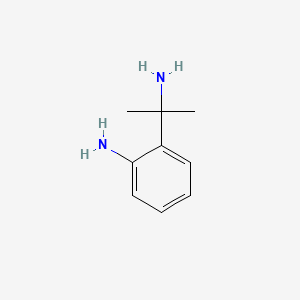

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUKUEYFFYQSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229326-17-4 | |

| Record name | 2-(2-aminopropan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)aniline: Structure, Properties, and Synthetic Landscape

Abstract

This technical guide provides a comprehensive overview of 2-(2-aminopropan-2-yl)aniline, a versatile bifunctional aromatic amine. The document delves into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthetic pathways, reactivity, and potential applications as a valuable building block in medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.

Introduction

This compound, also known as 2-(1-amino-1-methylethyl)aniline, is an organic compound featuring both a primary aromatic amine (aniline) and a tertiary aliphatic amine moiety.[1] This unique arrangement of functional groups imparts a distinct combination of steric and electronic properties, making it an attractive scaffold for the synthesis of more complex molecules. The presence of a sterically hindered aniline nitrogen, due to the adjacent tertiary alkyl group, influences its reactivity in electrophilic aromatic substitution and N-alkylation reactions.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its fundamental chemical nature and potential for application in research and development.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized in the table below. The molecule consists of an aniline ring substituted at the ortho position with a 2-aminopropan-2-yl group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 229326-17-4 | [3][4] |

| Molecular Formula | C₉H₁₄N₂ | [3][4] |

| Molecular Weight | 150.22 g/mol | [3][4] |

| SMILES | CC(C)(C1=CC=CC=C1N)N | [4] |

| InChI | InChI=1S/C9H14N2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,10-11H2,1-2H3 | [5] |

| InChIKey | MWUKUEYFFYQSQE-UHFFFAOYSA-N | [5] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Physical Form | Liquid | [1] |

| Boiling Point | ~250-280 °C | Estimated based on related anilines. 2-tert-butylaniline has a boiling point of 251-252 °C.[6] |

| Melting Point | Not available | Likely below room temperature. 2-tert-butylaniline has a melting point of -60 °C.[6] |

| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Based on a derivative's solubility.[7] |

| pKa | ~4-5 (aromatic amine), ~9-10 (aliphatic amine) | Estimated based on typical pKa values for anilines and tertiary amines. |

| logP (predicted) | 1.5 | [5] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, a predicted profile can be constructed based on the functional groups present and data from similar molecules.

¹H and ¹³C NMR Spectroscopy (Predicted)

The proton and carbon NMR spectra are expected to show characteristic signals for the aromatic protons and carbons, as well as for the aliphatic protons and carbons of the 2-aminopropan-2-yl group.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.2 | m | 4H |

| Aniline-NH₂ | 3.5 - 4.5 | br s | 2H |

| Aliphatic-NH₂ | 1.0 - 2.0 | br s | 2H |

| -C(CH₃)₂ | ~1.3 | s | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-N | ~145 |

| Aromatic C-C | ~130 |

| Aromatic C-H | 115 - 128 |

| Quaternary C | ~55 |

| -C(CH₃)₂ | ~30 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would display characteristic absorption bands for the N-H and C-N stretching vibrations of both the primary aromatic and tertiary aliphatic amine groups, as well as C-H and C=C vibrations from the aromatic ring.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic N-H Stretch | 3300 - 3500 | Two bands, characteristic of a primary amine.[8] |

| Aliphatic N-H Stretch | 3300 - 3400 | Overlaps with aromatic N-H stretch.[9] |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary amine.[8] |

| Aromatic C=C Stretch | 1450 - 1600 | |

| C-N Stretch | 1250 - 1335 | Aromatic amine.[8] |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak at m/z 150. The fragmentation pattern would likely be dominated by alpha-cleavage, a common pathway for amines.

Table 6: Predicted Mass Spectrum Fragmentation

| m/z | Ion | Description |

| 150 | [C₉H₁₄N₂]⁺ | Molecular ion peak.[5] |

| 135 | [C₉H₁₁N]⁺ | Loss of NH₂ radical. |

| 133 | [C₈H₉N₂]⁺ | Loss of a methyl radical (CH₃). |

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis could involve the reaction of 2-nitrotoluene with a suitable aminating agent to introduce the aminodimethylmethyl group, followed by the reduction of the nitro group. A more likely route would involve the Friedel-Crafts alkylation of aniline, although this can be challenging due to the reactivity of the amino group.[2] A more controlled approach would be the alkylation of a nitrobenzene derivative followed by reduction.

Caption: A plausible synthetic route to this compound.

General Experimental Protocol (Hypothetical)

Step 1: Amination of 2-Nitro-tert-butylbenzene A solution of 2-nitro-tert-butylbenzene in a suitable solvent would be treated with a strong aminating agent. The reaction conditions would need to be carefully controlled to achieve the desired product.

Step 2: Reduction of the Nitro Group The resulting 2-(2-aminopropan-2-yl)nitrobenzene would then be subjected to standard nitro group reduction conditions. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.[10] Alternatively, reduction with a metal in acidic media, such as tin and hydrochloric acid, could be employed.

Purification: The final product would likely be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Reactivity and Potential Applications

Reactivity

The reactivity of this compound is dictated by its two amino groups.

-

Aniline Moiety: The aromatic primary amine is a nucleophile and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. The ortho-tert-alkyl group provides significant steric hindrance, which can influence the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[2][11]

-

Tertiary Aliphatic Amine Moiety: The tertiary aliphatic amine is also nucleophilic and basic. It can participate in acid-base reactions and can be alkylated to form quaternary ammonium salts.

Potential Applications

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The aniline scaffold is a common feature in many drug molecules.[12][13]

-

Drug Discovery: This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. The presence of two nitrogen atoms at different positions allows for diverse derivatization strategies to explore structure-activity relationships.

-

Ligand Synthesis: The bidentate nature of this molecule makes it a potential ligand for the formation of metal complexes, which could have applications in catalysis or materials science.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is available from some suppliers, general precautions for handling aromatic amines should be followed.[1]

Table 7: GHS Hazard Information

| Hazard | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a bifunctional molecule with significant potential as a building block in synthetic chemistry. Its unique structure, combining a sterically hindered aromatic amine with a tertiary aliphatic amine, offers a versatile platform for the development of novel compounds. While detailed experimental data on its physical and chemical properties are somewhat limited, this guide provides a comprehensive overview based on available information and predictions from analogous structures. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its utility in areas such as drug discovery and materials science.

References

- 1. This compound | 229326-17-4 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]

- 4. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]

- 5. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 6. 2-tert-Butylaniline 98 6310-21-0 [sigmaaldrich.com]

- 7. 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | CAS:518048-03-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. wikieducator.org [wikieducator.org]

- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. cresset-group.com [cresset-group.com]

- 13. news.umich.edu [news.umich.edu]

An In-Depth Technical Guide to 2-(2-Aminopropan-2-yl)aniline (CAS: 229326-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminopropan-2-yl)aniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. While specific literature on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, physicochemical properties, reactivity, and potential applications. This guide aims to serve as a foundational resource for researchers interested in the utilization of this and similar ortho-alkylanilines in novel chemical syntheses and drug discovery programs.

Introduction: The Significance of Ortho-Alkylated Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] The strategic placement of substituents on the aniline ring profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential biological activity. Ortho-alkylation, in particular, can introduce significant steric hindrance around the amino group, a feature that can be exploited to modulate reactivity, selectivity in subsequent reactions, and binding interactions with biological targets. The subject of this guide, this compound, features a unique tertiary carbon atom directly attached to the aniline ring at the ortho position, presenting an intriguing scaffold for further chemical exploration.

Molecular Structure and Properties

This compound possesses a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol .[2] The structure is characterized by an aniline core with a 2-aminopropan-2-yl substituent at the ortho position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 229326-17-4 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| IUPAC Name | This compound | --- |

| Physical Form | Liquid | [3] |

| Storage Temperature | 2-8 °C | [3] |

| SMILES | CC(C)(C1=CC=CC=C1N)N | [4] |

| InChI Key | MWUKUEYFFYQSQE-UHFFFAOYSA-N | [4] |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Protection of Aniline

-

To a stirred solution of aniline in a suitable solvent (e.g., acetic anhydride), add a base (e.g., sodium acetate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-acetyl aniline (acetanilide).

-

Filter, wash with cold water, and dry the product.

Step 2: Ortho-Alkylation

-

In a flask equipped with a stirrer and under an inert atmosphere, add the protected aniline and a Lewis acid catalyst (e.g., AlCl₃) in a dry, non-polar solvent (e.g., carbon disulfide).

-

Cool the mixture in an ice bath and slowly add the alkylating agent, 2-chloro-2-nitrosopropane.

-

Allow the reaction to proceed at low temperature, then warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitroso Group

-

Dissolve the ortho-alkylated intermediate in a suitable solvent (e.g., ethanol).

-

Add a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with H₂/Pd-C).

-

Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reduction is complete.

-

Neutralize the reaction mixture and extract the product.

Step 4: Deprotection

-

Hydrolyze the protecting group by heating the product from the previous step in an acidic or basic aqueous solution.

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the aromatic amino group, the aliphatic primary amine, and the steric bulk of the ortho-substituent.

Caption: Key reactive sites of this compound.

-

Aromatic Amino Group: This group is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring. It can undergo typical reactions of aromatic amines, such as diazotization followed by Sandmeyer-type reactions. The ortho-substituent may sterically hinder some reactions at this site.

-

Aliphatic Primary Amine: This exocyclic amino group is more basic than the aromatic amine and will readily undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines.

-

Aromatic Ring: The amino group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, the bulky ortho-substituent will likely direct incoming electrophiles to the para position and the other available ortho position.

Predicted Spectral Data

Table 2: Predicted Spectral Characteristics

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons in the range of 6.5-7.5 ppm. - Singlet for the six methyl protons. - Broad singlets for the two NH₂ groups. |

| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm. - Quaternary carbon of the propyl group. - Carbon of the methyl groups. |

| FTIR (cm⁻¹) | - N-H stretching of primary amines (two bands) around 3300-3500 cm⁻¹. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. - N-H bending around 1600 cm⁻¹. - C-N stretching around 1250-1350 cm⁻¹. - Aromatic C=C stretching around 1450-1600 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 150. - Fragmentation patterns corresponding to the loss of methyl, amino, and propyl groups. |

Potential Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The two distinct amino groups provide handles for differential functionalization, allowing for the construction of diverse chemical libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The tertiary carbon and the two amino groups can influence the solubility, lipophilicity, and hydrogen bonding capacity of molecules, which are critical parameters for drug-like properties.

-

Enzyme Inhibitors and Receptor Ligands: The aniline moiety is a common feature in kinase inhibitors and other targeted therapies. The ortho-substituent of this compound could be used to probe specific binding pockets and enhance selectivity. For instance, the 2-substituted aniline scaffold has been widely applied in the development of anti-tumor drugs.[5]

Safety and Handling

Based on safety data for similar aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements (Predicted):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a structurally interesting bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Although specific experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in the development of novel materials and therapeutics.

References

- 1. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]

- 2. This compound | 229326-17-4 | EJA32617 [biosynth.com]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 5. 518048-03-8|2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]

"2-(2-Aminopropan-2-yl)aniline" molecular weight and formula

An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)aniline for Advanced Research and Drug Development

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a privileged structure in the design of enzyme inhibitors and receptor modulators. This guide focuses on a specific, highly functionalized aniline derivative: This compound . The introduction of a tertiary alkylamine group at the ortho position creates a unique three-dimensional structure and introduces a second basic center, offering novel steric and electronic properties for molecular design.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core properties, plausible synthetic routes with mechanistic insights, its emerging role in drug discovery, and detailed protocols for its application in synthetic workflows.

Core Compound Data and Physicochemical Properties

This compound is an aromatic amine characterized by a primary aniline amine and a tertiary aminopropane substituent. These features significantly influence its chemical behavior and potential as a scaffold in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| CAS Number | 229326-17-4 | [1][3] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1N)N | [2] |

| Monoisotopic Mass | 150.11569 Da | [2] |

The presence of two amine groups with different basicities (pKa), the aromatic ring, and the aliphatic side chain gives the molecule a distinct profile. The aniline nitrogen is less basic due to the delocalization of its lone pair into the aromatic system, while the tertiary amine on the propane group is more basic and readily protonated. This differential reactivity can be strategically exploited in multi-step syntheses.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not trivially documented in standard literature, but a logical and efficient pathway can be devised based on established organic chemistry principles. A common strategy for preparing substituted anilines involves the functionalization of a nitrobenzene precursor, followed by the reduction of the nitro group to the desired aniline.

A plausible two-step synthetic approach is outlined below, starting from 2-nitrocumene. This pathway is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.

References

A Technical Guide to the Synthesis of 2-(2-Aminopropan-2-yl)aniline from Nitroaromatic Precursors

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2-(2-Aminopropan-2-yl)aniline, a vicinal gem-diaminoarene. Such structures, which feature both an aromatic and a sterically hindered aliphatic amine, are of significant interest to researchers in medicinal chemistry and materials science due to their unique steric and electronic properties and their potential as complex ligands or pharmaceutical building blocks.[1][2][3][4] Starting from readily available 2-nitroaromatic precursors, this guide details a robust and logical four-step synthetic pathway. The core strategy involves the construction of a tertiary alcohol via a Grignard reaction, followed by the installation of the aliphatic amino group through a Ritter reaction, and concludes with a chemoselective reduction of the aromatic nitro group. Each step is elucidated with detailed experimental protocols, mechanistic insights, and critical process considerations to ensure reproducibility and high fidelity.

Introduction

The synthesis of ortho-substituted anilines, particularly those bearing bulky functional groups, presents unique challenges related to steric hindrance and regioselectivity. The target molecule, this compound, exemplifies this challenge by incorporating a 1,1-dimethyl-1-aminoethyl (tert-amino) moiety adjacent to an aniline nitrogen. Direct alkylation of nitroaniline precursors is often problematic due to the low nucleophilicity of the amino group, which is heavily deactivated by the ortho-nitro group.[5]

Therefore, an indirect, multi-step approach is required to construct the target molecule efficiently. The strategy detailed herein circumvents these challenges by building the carbon skeleton first and then introducing the necessary functionalities in a controlled sequence. This whitepaper serves as a practical guide for organic chemists, providing a validated pathway that leverages classic, high-yielding transformations to achieve the desired product.

Retrosynthetic Analysis and Strategic Overview

The synthetic plan is best understood by examining the target molecule retrospectively. The two C-N bonds of the vicinal diamine present the primary disconnections. The aromatic amine can be reliably formed from a nitro group in the final step, a common and well-documented transformation.[6][7][8][9] The more complex aliphatic amine, being tertiary, points towards a Ritter reaction on a tertiary alcohol as a logical precursor. This tertiary alcohol, in turn, can be readily synthesized from an acyl chloride and an excess of a methyl Grignard reagent. This logic leads to 2-nitrobenzoic acid as an ideal and commercially available starting material.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, proceeds through four distinct stages:

-

Acyl Chloride Formation: Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride.

-

Grignard Addition: Reaction of the acyl chloride with methylmagnesium bromide to form 2-(2-nitrophenyl)propan-2-ol.

-

Ritter Reaction: Conversion of the tertiary alcohol to the corresponding aliphatic amine, 2-(2-nitrophenyl)propan-2-amine.

-

Nitro Group Reduction: Chemoselective reduction of the aromatic nitro group to yield the final product, this compound.

Detailed Synthetic Pathway and Protocols

This section provides a step-by-step guide for each transformation, including the underlying chemical principles and practical experimental details.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

Principle & Rationale: The conversion of a carboxylic acid to an acyl chloride is a fundamental step that activates the carbonyl group for nucleophilic attack by organometallic reagents. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Experimental Protocol:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2-nitrobenzoic acid (16.7 g, 100 mmol).

-

Add thionyl chloride (11.0 mL, 150 mmol, 1.5 eq.) followed by 3-4 drops of DMF.

-

Heat the reaction mixture gently to 70-80 °C in a fume hood. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Maintain the temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear and homogeneous.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

-

The resulting crude 2-nitrobenzoyl chloride, a pale-yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step.

| Reagent/Parameter | Value/Condition |

| 2-Nitrobenzoic Acid | 100 mmol |

| Thionyl Chloride | 150 mmol (1.5 eq.) |

| Catalyst | DMF (catalytic) |

| Temperature | 70-80 °C |

| Reaction Time | 2-3 hours |

| Expected Yield | >95% (crude) |

Step 2: Synthesis of 2-(2-Nitrophenyl)propan-2-ol

Principle & Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of the acyl chloride. Two equivalents of the Grignard reagent are required: the first adds to form a ketone intermediate (2'-nitroacetophenone), which is more reactive than the starting acyl chloride and is immediately attacked by a second equivalent to form a magnesium alkoxide intermediate. Aqueous acidic workup then protonates the alkoxide to yield the tertiary alcohol.[10][11]

Experimental Protocol:

-

Set up a flame-dried 1 L three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with methylmagnesium bromide solution (3.0 M in diethyl ether, 84 mL, 250 mmol, 2.5 eq.). Dilute with 200 mL of anhydrous tetrahydrofuran (THF).

-

Dissolve the crude 2-nitrobenzoyl chloride (from Step 1, ~100 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add the acyl chloride solution dropwise to the stirred Grignard reagent over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into 500 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-(2-nitrophenyl)propan-2-ol as a solid.

| Reagent/Parameter | Value/Condition |

| 2-Nitrobenzoyl Chloride | ~100 mmol |

| Methylmagnesium Bromide | 250 mmol (2.5 eq.) |

| Solvent | Anhydrous THF / Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Expected Yield | 75-85% |

Step 3: Synthesis of 2-(2-Nitrophenyl)propan-2-amine

Principle & Rationale: The Ritter reaction transforms a tertiary alcohol into an N-alkyl amine. Under strongly acidic conditions, the alcohol is protonated and eliminated to form a stable tertiary carbocation. This carbocation is then trapped by a nitrile (in this case, derived from sodium cyanide), acting as a nucleophile. The resulting nitrilium ion is hydrolyzed during the workup to an amide, which is then further hydrolyzed to the primary amine.

Experimental Protocol:

-

Caution: This reaction uses sodium cyanide and strong acid, which generates highly toxic HCN gas. It must be performed in a well-ventilated chemical fume hood by trained personnel.

-

To a 500 mL flask, add a solution of 2-(2-nitrophenyl)propan-2-ol (18.1 g, 100 mmol) in 100 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly and carefully, add concentrated sulfuric acid (30 mL) dropwise, keeping the temperature below 10 °C.

-

In a separate beaker, dissolve sodium cyanide (NaCN) (5.4 g, 110 mmol, 1.1 eq.) in 20 mL of water.

-

Add the NaCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto 500 g of crushed ice and carefully neutralize by the slow addition of concentrated sodium hydroxide (NaOH) solution until the pH is >12, ensuring the mixture remains cold.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain crude 2-(2-nitrophenyl)propan-2-amine. Further purification can be achieved via chromatography if necessary.

Step 4: Synthesis of this compound

Principle & Rationale: The final step is the chemoselective reduction of the aromatic nitro group to an amine. While several methods exist, catalytic hydrogenation with palladium on carbon (Pd/C) is often the method of choice due to its high efficiency, clean conversion, and mild conditions.[6] It typically does not affect other functional groups like the aliphatic amine. Alternative reagents like iron in acetic acid or tin(II) chloride can also be effective, particularly if other reducible groups are present that are sensitive to hydrogenation.[6][8][12]

Caption: Decision workflow for nitro group reduction.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-(2-nitrophenyl)propan-2-amine (~100 mmol from Step 3) in 250 mL of methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (Pd/C) (approx. 1.0 g, ~1-2 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi or 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The product, this compound, can be purified by recrystallization or column chromatography to yield the final product.

Summary of Quantitative Data

The following table summarizes the expected outcomes for this synthetic sequence. Values are estimates and may vary based on experimental execution and scale.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield Range (%) |

| 1 | 2-Nitrobenzoyl Chloride | 185.56 | 18.6 | >95% (crude) |

| 2 | 2-(2-Nitrophenyl)propan-2-ol | 181.19 | 18.1 | 75-85% |

| 3 | 2-(2-Nitrophenyl)propan-2-amine | 180.22 | 18.0 | 60-75% |

| 4 | This compound | 150.22 | 15.0 | 85-95% |

Conclusion

This guide outlines a logical and robust four-step synthesis for this compound starting from 2-nitrobenzoic acid. By employing a sequence of well-established and high-yielding reactions—acyl chloride formation, Grignard addition, Ritter reaction, and catalytic hydrogenation—this pathway provides a reliable method for accessing this sterically hindered vicinal diamine. The detailed protocols and mechanistic rationale provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable chemical entity for further investigation and application.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 2-(2-Aminopropan-2-yl)aniline

This technical guide provides an in-depth analysis of the predicted spectroscopic data for the novel aromatic amine, 2-(2-Aminopropan-2-yl)aniline. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by comparative data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery, chemical synthesis, and materials science, offering a robust framework for the identification and characterization of this and similar ortho-alkylanilines.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure featuring an aniline core with a sterically demanding 2-amino-2-methylpropyl (tert-butylamine) substituent at the ortho position. This arrangement of functional groups—a primary aromatic amine, a primary aliphatic amine, and a quaternary carbon—gives rise to a distinct and predictable spectroscopic fingerprint.

Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shift estimations based on established substituent effects and data from analogous compounds such as 2-isopropylaniline and 2-tert-butylaniline.[1][2][3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for structural verification.

Workflow for NMR Analysis

A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons, the two amine groups, and the methyl groups of the tert-butylamine substituent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic (4H) | 6.6 - 7.2 | m | 4H | The aromatic protons will appear as a complex multiplet, influenced by the ortho- and meta-coupling. The electron-donating effect of the amino group will shield these protons, shifting them upfield compared to benzene (7.34 ppm). This is consistent with the aromatic proton region observed for 2-isopropylaniline.[2][3] |

| Ar-NH₂ (2H) | 3.5 - 4.5 | br s | 2H | The chemical shift of the aromatic amine protons is highly dependent on solvent and concentration due to hydrogen bonding. A broad singlet is expected. |

| Aliphatic-NH₂ (2H) | 1.5 - 2.5 | br s | 2H | The aliphatic amine protons are expected to be more shielded than their aromatic counterparts, appearing as a broad singlet. The exact position can vary with experimental conditions. |

| -C(CH₃)₂ (6H) | ~1.3 | s | 6H | The six equivalent protons of the two methyl groups will give rise to a sharp singlet. The chemical shift is predicted based on the shielding effect of the adjacent quaternary carbon and is comparable to the methyl protons in tert-butylaniline.[4][5] |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C-NH₂ (aromatic) | 144 - 148 | The carbon atom attached to the aromatic amino group is expected to be deshielded. In 2-isopropylaniline, this carbon appears around 144 ppm.[1] |

| C-C(CH₃)₂NH₂ (aromatic) | 128 - 132 | The ortho-substituted carbon is expected to be deshielded due to the steric and electronic effects of the bulky substituent. |

| Aromatic CH | 115 - 128 | The remaining four aromatic carbons will resonate in this region, with their specific shifts determined by their position relative to the two amino groups. |

| -C (CH₃)₂NH₂ | 50 - 55 | The quaternary carbon of the tert-butylamine group will be in the aliphatic region, with its chemical shift influenced by the attached amino group and the aromatic ring. |

| -C(CH₃ )₂ | 28 - 32 | The two equivalent methyl carbons are expected in the aliphatic region, similar to those in tert-butylaniline.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C-N bonds of the two amine groups, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid or solid samples.

Workflow for ATR-IR Spectroscopy

A simplified workflow for acquiring an ATR-IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Insights |

| 3500 - 3300 | N-H stretch (aromatic & aliphatic NH₂) | The presence of two primary amine groups will result in two distinct N-H stretching bands in this region, corresponding to symmetric and asymmetric stretching. These bands are characteristic of primary amines. |

| 3100 - 3000 | Aromatic C-H stretch | These absorptions are typical for C-H bonds on an aromatic ring. |

| 2980 - 2850 | Aliphatic C-H stretch | These bands arise from the C-H stretching vibrations of the methyl groups. |

| 1620 - 1580 | N-H bend (scissoring) and Aromatic C=C stretch | The N-H bending vibration of the primary amines will appear in this region, often overlapping with the aromatic ring C=C stretching absorptions. |

| 1350 - 1250 | Aromatic C-N stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom is expected in this range. |

| 1250 - 1000 | Aliphatic C-N stretch | The C-N stretching of the aliphatic amine is also expected in this region. |

| 900 - 675 | Aromatic C-H bend (out-of-plane) | The substitution pattern on the benzene ring will influence the position and number of these bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Workflow for EI-MS Analysis

A general workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum

The predicted mass spectrum of this compound is based on its molecular formula (C₉H₁₄N₂) and common fragmentation pathways for amines.[6][7][8]

| m/z | Ion | Rationale and Comparative Insights |

| 150 | [M]⁺ | The molecular ion peak is expected at m/z 150, corresponding to the molecular weight of the compound. PubChem lists the monoisotopic mass as 150.11569 Da.[9] |

| 135 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage is a common fragmentation pathway for compounds with a tert-butyl group. |

| 93 | [M - C(CH₃)₂NH₂]⁺ | Cleavage of the bond between the aromatic ring and the tert-butylamine substituent would result in an aniline radical cation. |

| 58 | [C(CH₃)₂NH₂]⁺ | The tert-butylamine fragment cation is a likely and stable fragment. This is a characteristic fragmentation for aliphatic amines.[6] |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles with comparative data from structurally related molecules, a detailed and scientifically grounded spectroscopic profile has been established. This information serves as a critical reference for any researcher working with this compound, facilitating its unambiguous identification and characterization in various scientific endeavors. The protocols and predictive data herein are designed to be a self-validating system for future experimental work on this and related novel chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ISOPROPYLANILINE(643-28-7) 1H NMR spectrum [chemicalbook.com]

- 4. 369870250 [thermofisher.cn]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

Purity and characterization of "2-(2-Aminopropan-2-yl)aniline"

An In-Depth Technical Guide to the Purity and Characterization of 2-(2-Aminopropan-2-yl)aniline

Abstract

This technical guide provides a comprehensive framework for the purification and analytical characterization of this compound (CAS: 229326-17-4), a versatile diamine building block in pharmaceutical and materials science research.[1][2] Addressed to researchers and drug development professionals, this document moves beyond standard protocols to explain the underlying scientific principles governing the choice of methodologies. We present detailed, field-proven protocols for purification via acid-base extraction, column chromatography, and recrystallization, designed to remove common process-related impurities. The guide culminates in a multi-faceted analytical workflow for definitive structure elucidation and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The integration of these techniques provides a self-validating system to ensure the compound meets the stringent quality attributes required for advanced research and development.

Introduction and Physicochemical Profile

This compound is an aromatic amine featuring both a primary aniline moiety and a tertiary alkylamine. This unique bifunctionality makes it a valuable intermediate. However, like many anilines, it is susceptible to aerial oxidation, which can lead to the formation of colored impurities and impact its reactivity and safety profile.[3][4] Therefore, rigorous purification and characterization are not merely procedural steps but prerequisites for reliable and reproducible downstream applications.

The initial assessment of any chemical entity begins with its fundamental properties, which are summarized below.

| Property | Value | Source |

| CAS Number | 229326-17-4 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [5] |

| Molecular Weight | 150.22 g/mol | [1] |

| Monoisotopic Mass | 150.11569 Da | [5] |

| Predicted XlogP | 1.5 | [5] |

| Appearance | (Predicted) Colorless to pale yellow/brown liquid or solid | General Knowledge |

Synthesis Context and Impurity Profile

While various synthetic routes are possible, a common approach to substituted anilines involves the reduction of a corresponding nitroaromatic precursor.[6] In the case of this compound, a plausible precursor would be 1-(2-aminopropan-2-yl)-2-nitrobenzene. This context is critical as it informs the potential impurity profile, which may include:

-

Unreacted Starting Materials: Residual nitro-aromatic precursors.

-

Reaction Byproducts: Compounds from side reactions or incomplete reduction (e.g., nitroso, azoxy species).

-

Oxidation/Degradation Products: Highly colored polymeric materials formed upon exposure to air and light.[4]

-

Residual Solvents & Reagents: Solvents and catalysts used in the synthesis and workup.

A robust purification strategy must be designed to effectively remove this spectrum of potential contaminants.

Integrated Purification Workflow

No single purification technique is universally sufficient. We advocate for a multi-step approach, leveraging the distinct physicochemical properties of the target compound and its impurities. The choice and sequence of these steps are dictated by the scale of the purification and the nature of the crude material.

Caption: Integrated workflow for the purification of this compound.

Protocol: Acid-Base Liquid-Liquid Extraction

Causality: This technique is a highly effective first-pass purification step. By protonating the basic amino groups with acid (e.g., HCl), the target compound becomes a water-soluble salt. Neutral organic impurities (like unreacted nitro-precursors) remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into a fresh organic solvent.[7]

Methodology:

-

Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

-

Add 1M aqueous HCl solution and shake vigorously. Allow the layers to separate.

-

Collect the aqueous layer. The organic layer contains neutral impurities and can be discarded.

-

Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

In a clean separatory funnel, carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) to the aqueous layer until the solution is basic (pH > 10), regenerating the free amine.

-

Extract the free amine from the aqueous layer using multiple portions of fresh organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol: Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8] For anilines, which are basic, standard silica gel (which is acidic) can cause peak tailing and sometimes irreversible adsorption. This can be mitigated by "deactivating" the silica with a small amount of a basic modifier in the mobile phase.

Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system (e.g., Hexane:Ethyl Acetate with 0.5% Triethylamine) will show the product spot with a retention factor (Rf) of ~0.3.[8]

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

-

Sample Loading: Dissolve the product from the extraction step in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Begin eluting with the mobile phase, gradually increasing polarity if necessary. The addition of ~0.5% triethylamine to the eluent is crucial to prevent tailing.[8]

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Recrystallization

Causality: This is the final polishing step for solid compounds, relying on differences in solubility between the product and impurities in a given solvent at different temperatures.[9] The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.

Methodology:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water or hexane/ethyl acetate mixture).[4]

-

If insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove all residual solvent.

Comprehensive Analytical Characterization

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and quantitative purity assessment.

References

- 1. This compound | 229326-17-4 | EJA32617 [biosynth.com]

- 2. americanelements.com [americanelements.com]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. kochmodular.com [kochmodular.com]

- 8. researchgate.net [researchgate.net]

- 9. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]

Safety and handling of "2-(2-Aminopropan-2-yl)aniline" in the lab

Commercial suppliers of "2-(2-Aminopropan-2-yl)aniline" for research

An In-Depth Technical Guide to Sourcing and Verifying 2-(2-Aminopropan-2-yl)aniline for Advanced Research

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound, identified by its CAS number 229326-17-4, is a substituted aniline derivative that is emerging as a valuable building block in medicinal chemistry and materials science.[1][2][3][4] Its unique molecular architecture, featuring a tertiary amine and a primary aniline on an aromatic scaffold, presents a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective reactions, making it an attractive starting material for generating libraries of novel compounds, particularly in the development of new therapeutic agents and functional polymers.[5][6]

This guide provides drug development professionals and researchers with a comprehensive framework for sourcing, qualifying, and utilizing this compound. We will delve into the landscape of commercial suppliers, establish rigorous quality control protocols, and provide actionable insights to ensure the integrity and reproducibility of your research.

Part 1: Commercial Supplier Landscape

The selection of a reliable chemical supplier is the foundational step for any successful research campaign. The quality and purity of starting materials directly impact experimental outcomes, influencing everything from reaction yields to biological assay results. Below is a comparative analysis of commercial suppliers offering this compound.

Table 1: Comparative Analysis of Commercial Suppliers

| Supplier | Product Identifier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | Enamine-ENA457511351 | 229326-17-4 | Not specified | Inquire | A leading global supplier known for extensive documentation and quality control. |

| Biosynth | EJA32617 | 229326-17-4 | Not specified | Inquire | Offers a "Price Match" guarantee and positions the compound as a "versatile small molecule scaffold". For research purposes only.[1] |

| BLDpharm | BLD-110248 | 229326-17-4 | Not specified | Inquire | Mentions the availability of cold-chain transportation, which may be relevant for stability.[2] |

| American Elements | This compound | 229326-17-4 | Can be produced in high and ultra-high purity forms (99% to 99.999%+) | Bulk quantities available | Specializes in high-purity materials and can produce to customer specifications.[3] |

| ChemUniverse | P56180 | 229326-17-4 | 95% | Inquire | Provides a specific purity level, which is crucial for initial assessment.[4] |

Expert Insight: When selecting a supplier, it is imperative to look beyond price. Request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. A comprehensive CoA should include identity verification (e.g., by NMR or MS) and a purity assessment (e.g., by HPLC or GC). For GMP or preclinical studies, a supplier's quality management system and regulatory compliance are paramount.

Part 2: Supplier Selection and Incoming Quality Control Workflow

A systematic approach to supplier qualification and incoming material verification is essential to de-risk your research and ensure reproducibility. The following workflow diagram illustrates a best-practice model.

Caption: A two-phase workflow for supplier qualification and incoming material verification.

Part 3: Essential Analytical Protocols for Compound Verification

Independent verification of the identity and purity of this compound is a non-negotiable step. The following protocols are based on established methods for the analysis of aniline derivatives and serve as a robust starting point for your internal quality control.[7][8]

Protocol 1: Identity Verification by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, confirming the presence of key functional groups and their connectivity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis:

-

Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the aniline ring.

-

Amine Protons: The protons of the primary amine (NH₂) and the aniline (NH₂) will appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons: A sharp singlet corresponding to the six protons of the two methyl groups on the propane chain should be observed in the aliphatic region (~1.0-1.5 ppm).

-

Integration: The integral ratios of these peaks should correspond to the number of protons in each environment (e.g., 4H for aromatic, 2H for NH₂, 2H for aniline NH₂, 6H for methyl groups).

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This technique is ideal for quantifying the purity of the main compound and detecting non-volatile impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile). Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[8]

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

Column Temperature: 30 °C.[8]

-

-

Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part 4: Health and Safety Considerations

Aniline and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[9][10][11]

Summary of Hazards:

-

Toxicity: Aniline derivatives are often toxic if swallowed, inhaled, or in contact with skin.[9] They can cause damage to organs through prolonged or repeated exposure.[9][11]

-

Irritation: These compounds can cause severe skin burns and serious eye damage.

-

Flammability: this compound is a combustible liquid. Keep away from heat, sparks, and open flames.[9][12]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[10]

The following diagram illustrates the necessary controls when handling aniline-based compounds.

Caption: Hierarchy of controls for handling hazardous chemicals like this compound.

Conclusion

Sourcing high-quality this compound is a critical first step for researchers aiming to leverage its synthetic potential. By implementing a robust supplier qualification process, conducting thorough in-house analytical verification, and adhering to strict safety protocols, scientists can ensure the reliability and integrity of their experimental work. This methodical approach minimizes variability, enhances reproducibility, and ultimately accelerates the pace of discovery in drug development and materials science.

References

- 1. This compound | 229326-17-4 | EJA32617 [biosynth.com]

- 2. 229326-17-4|this compound|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. aaronchem.com [aaronchem.com]

- 11. actylislab.com [actylislab.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from 2-(2-Aminopropan-2-yl)aniline

Abstract

2-(2-Aminopropan-2-yl)aniline is a valuable and versatile bifunctional building block in synthetic organic and medicinal chemistry. Its unique structure, featuring both an aromatic primary amine and a sterically hindered aliphatic primary amine on a shared benzene scaffold, offers a strategic platform for the regioselective synthesis of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of its application in constructing key heterocyclic cores, such as 1,5-benzodiazepines and quinazolines, which are prevalent in numerous pharmacologically active compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure robust and reproducible outcomes.

Introduction: The Synthetic Utility of this compound

The strategic importance of this compound (also known as α,α-dimethyl-1,2-benzenediamine) lies in the differential reactivity of its two primary amino groups. The aniline amine (-NH₂) is directly conjugated to the aromatic ring, rendering it less basic and a softer nucleophile compared to the aliphatic amine of the 2-aminopropan-2-yl moiety. This electronic distinction allows for controlled, stepwise reactions, making it an ideal precursor for fused heterocyclic systems.

Heterocyclic compounds are foundational to drug discovery, with a significant percentage of FDA-approved drugs containing nitrogen-based heterocyclic scaffolds.[1][2] Benzodiazepines, for instance, are well-known for their anxiolytic, sedative, and anticonvulsant properties, while the quinazoline core is a key feature in a variety of anticancer and anti-inflammatory agents.[3][4] This document provides detailed, field-tested protocols for leveraging this compound to construct these high-value molecular architectures.

Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepines

The condensation of an o-phenylenediamine with a ketone is a classical and efficient method for synthesizing 1,5-benzodiazepine derivatives.[5] In this protocol, the two amino groups of this compound react with acetone. The aliphatic amine is expected to react first due to its higher nucleophilicity, followed by an intramolecular cyclization involving the aromatic amine.

Mechanistic Rationale

The reaction proceeds via a double condensation mechanism. The more nucleophilic aliphatic amine first attacks one molecule of acetone to form a carbinolamine, which then dehydrates to an imine. The aromatic amine then attacks a second molecule of acetone, and subsequent intramolecular cyclization and dehydration yield the seven-membered dihydrobenzodiazepine ring. The gem-dimethyl group on the starting material becomes an integral part of the final heterocyclic core.

Experimental Workflow Diagram

References

- 1. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Strategic Deployment of 2-(2-Aminopropan-2-yl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Among these, "2-(2-Aminopropan-2-yl)aniline" (also known as 2-(1-amino-1-methylethyl)aniline) has emerged as a scaffold of significant interest. Its unique structural architecture, featuring a primary aliphatic amine and an aromatic amine held in a specific spatial arrangement by a gem-dimethyl substituted carbon, imparts valuable properties to the molecules that incorporate it. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols, to empower researchers in the fields of medicinal chemistry and drug development.

The strategic value of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The aniline moiety is a classical precursor for a vast array of transformations, including amide bond formations, diazotization reactions, and transition metal-catalyzed cross-couplings. The neopentyl-like primary amine, on the other hand, offers a robust site for derivatization, often with distinct reactivity compared to its aromatic counterpart. The gem-dimethyl group is not merely a spacer; it introduces a degree of steric hindrance that can influence the conformational preferences of the final molecule, a critical factor in optimizing drug-target interactions. Furthermore, this structural motif is found in successful pharmaceuticals, most notably as a key component in the synthesis of the HIV integrase inhibitor, Raltegravir.

This document will serve as a comprehensive resource, delving into the synthesis of the title compound, its key reactions, and its role in the generation of biologically active molecules. The protocols provided are designed to be both informative and practical, reflecting field-proven insights to ensure reproducibility and success in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective use.

| Property | Value | Source |

| CAS Number | 229326-17-4 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |

Handling and Storage: this compound, like many anilines, should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It is likely susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture.

Synthesis of the Building Block: A General Approach

Caption: Retrosynthetic analysis for this compound.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on common organic chemistry transformations.

Step 1: Synthesis of 2-(2-Hydroxypropan-2-yl)-1-nitrobenzene

-

To a solution of 2-nitroacetophenone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-hydroxypropan-2-yl)-1-nitrobenzene.

Step 2: Synthesis of 2-(2-Azidopropan-2-yl)-1-nitrobenzene

-

To a solution of 2-(2-hydroxypropan-2-yl)-1-nitrobenzene (1.0 eq) in a suitable solvent such as toluene or chloroform (0.3 M) at 0 °C, add diphenylphosphoryl azide (DPPA, 1.5 eq).

-

Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-(2-azidopropan-2-yl)-1-nitrobenzene.

Step 3: Synthesis of this compound

-

In a high-pressure vessel, dissolve 2-(2-azidopropan-2-yl)-1-nitrobenzene (1.0 eq) in methanol or ethanol (0.1 M).

-

Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be used without further purification or purified by distillation under reduced pressure.

Applications in Medicinal Chemistry: A Tale of Two Targets

The utility of this compound as a medicinal chemistry building block is best illustrated through its application in the synthesis of molecules targeting distinct and critical disease pathways.

Case Study 1: HIV Integrase Inhibition - The Raltegravir Story

The development of Raltegravir, the first-in-class HIV integrase strand transfer inhibitor, represents a landmark in antiretroviral therapy. The core structure of Raltegravir contains a pyrimidinone ring, which is constructed using a fragment derived from this compound. While many industrial syntheses start from precursors like 2-amino-2-methylpropanenitrile, the inherent structure of our title compound is a key component of the final drug[4][5]. A key intermediate in some synthetic routes is N-(4-fluorobenzyl)-2-(2-aminopropan-2-yl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide[6].

Caption: Simplified workflow for the synthesis of Raltegravir utilizing the this compound core.

The synthesis of this key intermediate highlights the utility of the building block in constructing complex heterocyclic systems.

Protocol 2: Amide Coupling with the Aniline Moiety (General Procedure)

The aniline nitrogen of this compound can be readily acylated to form amides, a common linkage in pharmaceutical agents. Given that anilines can be less nucleophilic than aliphatic amines, appropriate coupling agents are crucial for efficient reaction[7][8].

-

To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.2 M), add a suitable coupling agent. Common choices include:

-

EDC/HOBt: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).

-

-

Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by flash column chromatography.

| Coupling Reagent Combination | Typical Conditions | Notes |

| EDC, HOBt, DIPEA | DCM or DMF, rt, 12-24 h | A cost-effective and widely used method. HOBt suppresses side reactions. |

| HATU, DIPEA | DMF, rt, 4-12 h | Highly efficient for sterically hindered or electron-deficient partners. Often provides higher yields and faster reaction times. |

| Acid Chloride | DCM, Pyridine or TEA, 0 °C to rt | Requires prior conversion of the carboxylic acid to the more reactive acid chloride. Useful for unreactive anilines. |

Case Study 2: Kinase Inhibition - A Gateway to Anticancer Agents